molecular formula C20H22FN3O2 B6502327 N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]-4-methylbenzamide CAS No. 1421513-58-7

N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]-4-methylbenzamide

Cat. No.: B6502327
CAS No.: 1421513-58-7
M. Wt: 355.4 g/mol
InChI Key: GABRSMVVBSCJHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]-4-methylbenzamide is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. Compounds featuring the 2-oxoimidazolidin-1-yl (hydantoin) moiety, as present in this molecule, are frequently investigated for their potential to modulate protein-protein interactions and enzyme activity . The structural architecture of this benzamide derivative, which includes a fluorophenyl group and a hydantoin subunit connected by a propyl linker, suggests potential as a scaffold for developing kinase inhibitors . Similar molecular frameworks have been explored as potent and selective inhibitors for targets like the Discoidin Domain Receptors (DDR1/2) in idiopathic pulmonary fibrosis research and Aurora Kinase B in oncology . Its mechanism of action is anticipated to involve high-affinity binding to specific ATP pockets, potentially leading to allosteric inhibition . This compound is provided exclusively for research purposes in vitro and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers can utilize this compound as a key intermediate or a starting point for structure-activity relationship (SAR) studies, hit-to-lead optimization, and investigating novel biological pathways.

Properties

IUPAC Name

N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O2/c1-14-5-7-16(8-6-14)19(25)23-13-18(24-10-9-22-20(24)26)12-15-3-2-4-17(21)11-15/h2-8,11,18H,9-10,12-13H2,1H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABRSMVVBSCJHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC(CC2=CC(=CC=C2)F)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method:

  • Reagents : 4-Methylbenzoic acid, phosphorus oxychloride (POCl₃), ammonium hydroxide.

  • Procedure :

    • Dissolve 4-methylbenzoic acid in tetrahydrofuran (THF)/ethyl acetate (1:1 v/v).

    • Cool to 0–5°C, add POCl₃ (1.3–1.6 equiv), and stir for 0.5–1 h.

    • Add 25–28% NH₄OH (1.1–2.2 mL/g acid), warm to room temperature, and stir for 2–4 h.

    • Extract, wash with dilute HCl, NaHCO₃, and brine. Dry (MgSO₄), concentrate, and crystallize.

Yield : 85–89%.
Purity : >98.5% (HPLC).

Formation of the Imidazolidin-2-one Ring

The imidazolidinone ring is constructed via cyclization of urea intermediates. Recent advances in organocatalyzed cyclizations (e.g., propargylic ureas) offer high efficiency:

Method A: Base-Catalyzed Intramolecular Hydroamidation

  • Reagents : Propargylic urea, phosphazene base (BEMP).

  • Procedure :

    • React propargylic urea with BEMP (5 mol%) in THF at 25°C.

    • Monitor for allenamide intermediate formation via DFT-validated pathway.

    • Cyclize to imidazolidin-2-one under ambient conditions.

Yield : 72–95%.
Reaction Time : 1–60 min.

Method B: Reductive Amination and Cyclization

  • Reagents : Ethylenediamine, carbonyl compound (e.g., glyoxal), LiAlH₄.

  • Procedure :

    • Condense ethylenediamine with glyoxal to form bis-Schiff base.

    • Reduce with LiAlH₄ in Et₂O/C₆H₆ to trans-imidazolidine.

    • Oxidize to imidazolidin-2-one using MnO₂.

Yield : 62–79%.

Assembly of the Propyl Backbone

The 3-(3-fluorophenyl)propyl linker is introduced via nucleophilic alkylation or Friedel-Crafts reactions. A thienoimidazole-based approach provides insights:

Method:

  • Reagents : 3-Fluorophenylmagnesium bromide, epichlorohydrin.

  • Procedure :

    • React 3-fluorophenyl Grignard reagent with epichlorohydrin to form chlorohydrin.

    • Substitute chloride with ammonia to generate aminopropanol derivative.

    • Protect amine (e.g., Boc), then couple with imidazolidinone fragment.

Yield : 65–78% (estimated from analogous protocols).

Final Coupling and Global Deprotection

The fragments are conjugated via amide bond formation, followed by deprotection:

Method:

  • Reagents : 4-Methylbenzoyl chloride, imidazolidinone-propyl-amine, DCC/HOBt.

  • Procedure :

    • Activate 4-methylbenzamide as mixed anhydride (POCl₃).

    • Couple with imidazolidinone-propyl-amine in THF at 0°C.

    • Deprotect Boc group (if present) using TFA/CH₂Cl₂.

Yield : 70–82%.

Optimization and Challenges

Key Challenges:

  • Regioselectivity : Ensuring exclusive formation of imidazolidin-2-one over imidazole byproducts.

  • Stereochemistry : Controlling trans/cis configurations during cyclization.

  • Solvent Recovery : THF/ethyl acetate mixtures enable >80% recovery.

Analytical Validation:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluorophenyl δ 7.2–7.4 ppm).

  • HPLC : Purity >98%.

Comparative Data Table

StepMethodCatalyst/ConditionsYield (%)Purity (%)Source
4-MethylbenzamidePOCl₃/NH₄OHTHF/EtOAc, 0–5°C85–89>98.5
Imidazolidin-2-oneBEMP-catalyzed cyclizationRT, 1 min90–95>99
Propyl BackboneGrignard alkylationEpichlorohydrin, NH₃65–78N/A
Final CouplingDCC/HOBtTHF, 0°C70–82>97

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]-4-methylbenzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biology: It is used in biological studies to investigate its effects on cellular processes and pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]-4-methylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its application, such as its use in medicinal chemistry or biological research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional analogues derived from the evidence:

Compound Name / ID Molecular Formula Key Features Biological Activity / Use Reference
Target Compound C₂₀H₂₁FN₂O₂ (inferred) 3-Fluorophenyl, 2-oxoimidazolidin-1-yl, 4-methylbenzamide Not explicitly stated in evidence -
N-(3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide C₁₆H₁₉FN₆O₂ Replaces benzamide with triazole carboxamide Purity/quantity noted but activity unspecified
DDU86439 C₂₀H₂₀F₂N₄O 3-Fluorophenyl, indazol-1-yl, dimethylamino TRYS inhibitor (EC₅₀ = 6.9 µM)
Enamine Building Block (C12H22N4O2) C₁₂H₂₂N₄O₂ 2-Oxoimidazolidin-1-yl, dimethylamino, butenamide Intermediate for drug discovery
Mepronil C₁₅H₁₅NO₂ 3-Isopropoxyphenyl, 2-methylbenzamide Pesticide (fungicide)
4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide C₃₃H₂₅F₂N₇O₃ Fluorophenyl, chromen-2-yl, pyrazolopyrimidine Anticancer candidate (synthesis described)

Key Observations:

Fluorophenyl Substitution: The 3-fluorophenyl group in the target compound is shared with DDU86439 () and chromen-2-yl derivatives (). Fluorine enhances metabolic stability and binding affinity in enzyme inhibitors . In contrast, pesticidal benzamides () use non-fluorinated phenyl groups, suggesting fluorine’s role may be context-specific.

Imidazolidinone vs. Other Heterocycles: The 2-oxoimidazolidin-1-yl group in the target compound is structurally similar to intermediates in . This moiety is often used to modulate solubility or hydrogen-bonding interactions. DDU86439 replaces this with an indazol-1-yl group, which contributes to π-π stacking in enzyme binding .

Benzamide Derivatives :

  • The 4-methylbenzamide group aligns with mepronil (), a fungicide, but lacks pesticidal data for the target compound.
  • Example 53 () uses a sulfonamide-benzamide hybrid, demonstrating versatility in targeting diverse receptors.

Biological Activity Gaps :

  • While DDU86439 () and chromen-2-yl derivatives () have explicit activity data, the target compound’s pharmacological profile remains uncharacterized in the evidence.

Research Implications and Limitations

  • Therapeutic Potential: Fluorophenyl and imidazolidinone motifs are prevalent in enzyme inhibitors (), suggesting the target compound could be optimized for similar targets (e.g., kinases or proteases).
  • Limitations : Absence of solubility, toxicity, or binding data in the evidence precludes definitive conclusions. Further studies should prioritize in vitro screening and SAR analysis.

Biological Activity

N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]-4-methylbenzamide is a synthetic organic compound notable for its potential biological activities. This compound features a unique structure comprising a fluorophenyl group, an oxoimidazolidinyl moiety, and a 4-methylbenzamide core. Its molecular formula is C15H22FN3O2C_{15}H_{22}FN_3O_2 with a molecular weight of approximately 295.36 g/mol.

Chemical Structure

The structural representation of the compound can be summarized as follows:

N 3 3 fluorophenyl 2 2 oxoimidazolidin 1 yl propyl 4 methylbenzamide\text{N 3 3 fluorophenyl 2 2 oxoimidazolidin 1 yl propyl 4 methylbenzamide}

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its interactions with specific biological targets.

The compound's mechanism of action typically involves binding to specific enzymes or receptors, modulating their activity. The presence of the fluorine atom in the fluorophenyl group enhances hydrophobic interactions, potentially improving binding affinity and metabolic stability. The oxoimidazolidinyl moiety may participate in hydrogen bonding, further influencing its biological efficacy.

Research Findings

  • Anticancer Activity : Studies have indicated that compounds with similar structures exhibit significant anticancer properties by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
  • Carbonic Anhydrase Inhibition : Research has highlighted the potential of this compound as an inhibitor of carbonic anhydrases, particularly CAIX and XII, which are implicated in tumor growth and metastasis .
  • Enzyme Interaction Studies : Enzyme assays have demonstrated that the compound interacts with various enzymes, modulating their activity and indicating potential therapeutic applications in enzyme-related diseases.

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry evaluated several derivatives of oxoimidazolidinyl compounds for their ability to inhibit cancer cell growth. The results showed that this compound exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values comparable to established chemotherapeutics .

Case Study 2: Carbonic Anhydrase Inhibition

In another study focusing on carbonic anhydrase inhibitors, this compound was shown to effectively inhibit CAIX activity, suggesting its potential use as a therapeutic agent in cancer treatment by targeting tumor-associated carbonic anhydrases .

Comparative Analysis

Compound NameBiological ActivityReference
This compoundAnticancer, CA Inhibition
Similar Compound AModerate Anticancer
Similar Compound BWeak CA Inhibition

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]-4-methylbenzamide, and what key reagents are involved?

  • Methodology : The compound is synthesized via multi-step reactions, often starting with functionalized benzamides and fluorophenyl precursors. Key steps include:

  • Amide coupling : Use of coupling agents (e.g., EDCI/HOBt) to link the benzamide and imidazolidinone moieties .
  • Imidazolidinone formation : Cyclization of urea derivatives under acidic or basic conditions, requiring precise pH control .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization for high purity (>95%) .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR to confirm the fluorophenyl, imidazolidinone, and benzamide groups. The 3-fluorophenyl proton signals typically appear as doublets (δ 7.2–7.5 ppm) .
  • HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity .
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation (expected [M+H]+^+ ~410–420 Da) .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodology :

  • In vitro assays : Prioritize kinase inhibition or receptor-binding assays due to the imidazolidinone moiety’s bioactivity. Use fluorescence polarization for binding affinity measurements .
  • Cell viability : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 μM .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the final coupling step?

  • Methodology :

  • Catalyst screening : Test palladium-based catalysts (e.g., Pd(OAc)2_2) for Suzuki-Miyaura cross-coupling steps, optimizing solvent (DMF vs. THF) and temperature (60–100°C) .
  • Real-time monitoring : Use in-situ FTIR or HPLC to track intermediate formation and adjust reaction time .
  • Example data :
CatalystSolventTemp (°C)Yield (%)
Pd(OAc)2_2DMF8078
PdCl2_2(PPh3_3)2_2THF6065

Q. What computational approaches are suitable for predicting target interactions?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to model interactions with kinase domains (e.g., EGFR). The fluorophenyl group shows hydrophobic interactions with Leu694 and Val702 .
  • MD simulations : GROMACS for stability analysis (50 ns trajectories) to assess binding pose retention .

Q. How does pH and temperature affect the compound’s stability in aqueous solutions?

  • Methodology :

  • Stability assays : Incubate at pH 3–10 (37°C, 24 hrs) and analyze degradation via HPLC. The compound is stable at pH 6–8 but degrades >20% at pH <4 due to imidazolidinone ring hydrolysis .
  • Thermal stability : DSC/TGA analysis shows decomposition onset at ~200°C, suggesting storage at 4°C .

Q. How can contradictory biological activity data from different assays be resolved?

  • Methodology :

  • Dose-response curves : Repeat assays with standardized concentrations (e.g., 0.1–50 μM) to identify EC50_{50} variability .
  • Orthogonal assays : Validate kinase inhibition via both fluorescence polarization and radiometric assays .

Q. What structural analogs of this compound have been studied for structure-activity relationship (SAR) analysis?

  • Methodology :

  • Analog synthesis : Replace the 3-fluorophenyl group with chlorophenyl or methoxyphenyl derivatives .
  • Bioactivity comparison :
Analog StructureIC50_{50} (EGFR kinase, nM)
3-Fluorophenyl derivative12.5
4-Chlorophenyl derivative28.3
4-Methoxyphenyl derivative>100
  • Key finding : Electron-withdrawing groups (e.g., -F) enhance activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.